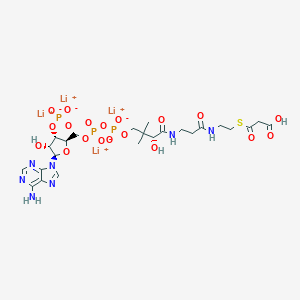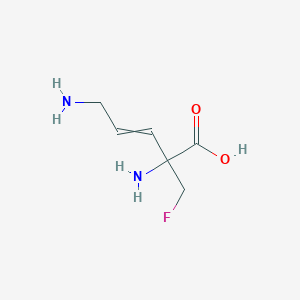
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid, also known as DFMP, is a synthetic amino acid that has gained significant attention in scientific research due to its unique properties and potential applications. DFMP is a non-proteinogenic amino acid, meaning that it is not naturally occurring in proteins, but can be incorporated into peptides and proteins through chemical synthesis.
Mécanisme D'action
The mechanism of action of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid is not fully understood, but it is thought to interact with amino acid residues in the active site of enzymes and proteins. The fluoromethyl group in 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can form strong hydrogen bonds with nearby amino acid residues, which can affect the conformation and activity of the protein.
Effets Biochimiques Et Physiologiques
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can inhibit the activity of several enzymes, including cysteine proteases, serine proteases, and metalloproteases. 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can reduce inflammation and oxidative stress in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has several advantages for lab experiments, including its stability, solubility, and ease of incorporation into peptides and proteins. However, 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can be difficult to synthesize in large quantities and can be expensive. Additionally, the fluoromethyl group in 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can affect the properties of the peptide or protein, which can make it difficult to predict the behavior of the molecule.
Orientations Futures
There are several future directions for research on 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid. One area of interest is the design and synthesis of novel peptides and proteins with improved properties using 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid. Another area of interest is the development of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid-based inhibitors for enzymes and proteins involved in diseases such as cancer and inflammation. Additionally, the use of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid in material science applications, such as the synthesis of fluorinated polymers, is an area of potential interest.
Méthodes De Synthèse
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-diaminopentanoic acid with chloroacetaldehyde to form the intermediate compound, 2,5-diamino-2-(chloromethyl)pentanoic acid. This intermediate is then treated with potassium fluoride to replace the chlorine atom with a fluorine atom, resulting in the formation of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid.
Applications De Recherche Scientifique
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid has been studied extensively for its potential applications in various fields such as biochemistry, pharmacology, and material science. One of the major applications of 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid is in the design and synthesis of novel peptides and proteins with unique properties. 2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid can be incorporated into peptides and proteins to introduce a fluoromethyl group, which can alter the structure and function of the molecule. This can lead to improved stability, activity, and selectivity of the peptide or protein.
Propriétés
Numéro CAS |
112295-66-6 |
|---|---|
Nom du produit |
2,5-Diamino-2-(fluoromethyl)pent-3-enoic acid |
Formule moléculaire |
C6H11FN2O2 |
Poids moléculaire |
162.16 g/mol |
Nom IUPAC |
2,5-diamino-2-(fluoromethyl)pent-3-enoic acid |
InChI |
InChI=1S/C6H11FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-2H,3-4,8-9H2,(H,10,11) |
Clé InChI |
VZKIJNFPNWRGLM-UHFFFAOYSA-N |
SMILES |
C(C=CC(CF)(C(=O)O)N)N |
SMILES canonique |
C(C=CC(CF)(C(=O)O)N)N |
Synonymes |
3-Pentenoicacid,2,5-diamino-2-(fluoromethyl)-,(-)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



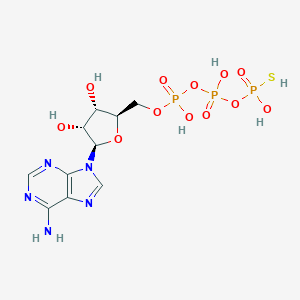
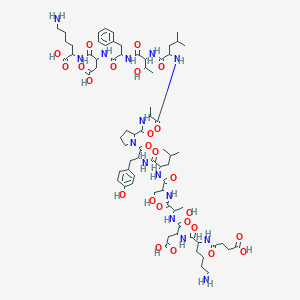
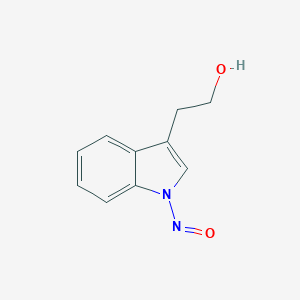
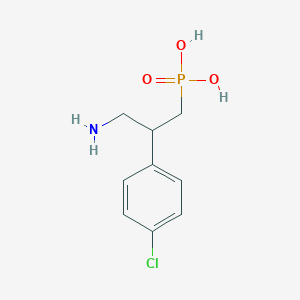
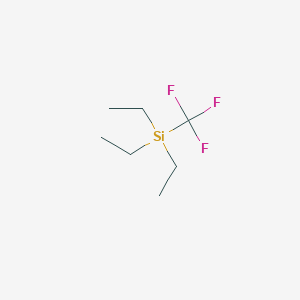
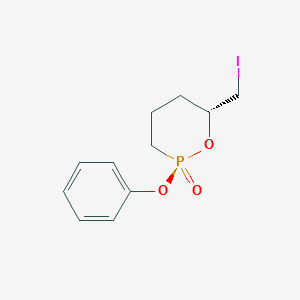
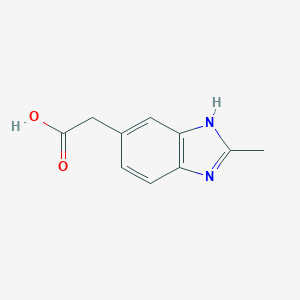
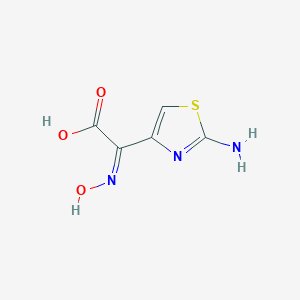
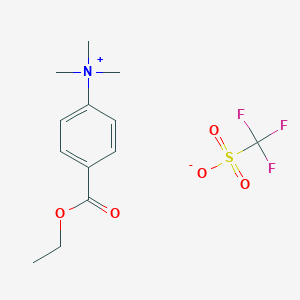
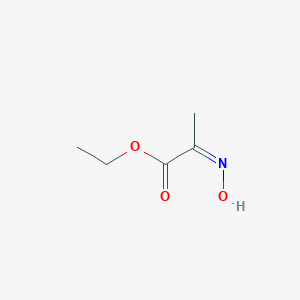
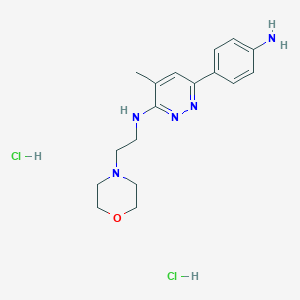
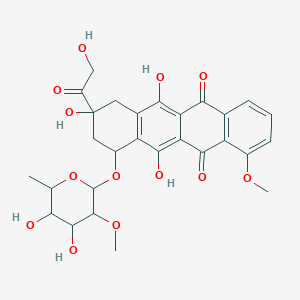
![[4-Hydroxy-3,5-di(propan-2-yl)phenyl] hydrogen sulfate](/img/structure/B54451.png)
